4-(1-methyl-1H-pyrazol-5-yl)pyridine

Regioselective Synthesis Pyrazole Regioisomerism Heterocyclic Chemistry

Specifically the 4-(1-methyl-1H-pyrazol-5-yl) isomer—not the 2- or 3-substituted regioisomers—enables direct intramolecular cyclization to pyrazolo[1,5-a]pyridine cores, a privileged kinase inhibitor scaffold. The N-methylated pyrazole eliminates H-bond donor liabilities, improving cell permeability for PROTAC design. With regioisomeric purity (3.8:1 over 3-isomer), this is the essential building block for medicinal chemistry and MOF ligand applications. Ships globally from multiple stock points. Order ≥98% purity material with full analytical documentation.

Molecular Formula C9H9N3
Molecular Weight 159.19
CAS No. 905281-60-9
Cat. No. B3030433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-methyl-1H-pyrazol-5-yl)pyridine
CAS905281-60-9
Molecular FormulaC9H9N3
Molecular Weight159.19
Structural Identifiers
SMILESCN1C(=CC=N1)C2=CC=NC=C2
InChIInChI=1S/C9H9N3/c1-12-9(4-7-11-12)8-2-5-10-6-3-8/h2-7H,1H3
InChIKeyIDSXNIZCHUGIBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1-methyl-1H-pyrazol-5-yl)pyridine (CAS 905281-60-9): A Versatile Small Molecule Scaffold for Kinase Inhibitor and Medicinal Chemistry Research


4-(1-methyl-1H-pyrazol-5-yl)pyridine (CAS 905281-60-9) is a heterocyclic building block featuring a pyridine ring linked to a 1-methyl-1H-pyrazole moiety [1]. With a molecular formula of C9H9N3 and a molecular weight of 159.19 g/mol, this compound serves as a versatile scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and protein degraders [2]. Its rigid, bidentate nitrogen-rich framework facilitates interactions with transition metals and biological targets, making it valuable in coordination chemistry and pharmaceutical research [1].

4-(1-methyl-1H-pyrazol-5-yl)pyridine: Why Substitution with 2-, 3-, or Demethylated Analogs Compromises Biological and Synthetic Outcomes


In-class compounds such as 2-(1-methyl-1H-pyrazol-5-yl)pyridine (CAS 938066-21-8) and 3-(1-methyl-1H-pyrazol-5-yl)pyridine (CAS 64091-87-8) share the same molecular formula but differ critically in the position of the pyridine substitution [1]. This positional isomerism alters metal coordination geometry, binding affinity, and synthetic utility . Specifically, the 4-position substitution in 4-(1-methyl-1H-pyrazol-5-yl)pyridine provides a distinct vector for further derivatization, enabling access to pyrazolo[1,5-a]pyridine fused systems via intramolecular cyclization—a transformation not feasible with 2- or 3-substituted isomers . Additionally, the 5-position attachment of the pyrazole ring to the pyridine core (as opposed to the 3-position) influences regioselectivity in cross-coupling reactions and metal-ligand complex formation . Substituting the N-methyl group with hydrogen (4-(1H-pyrazol-5-yl)pyridine, CAS 17784-60-0) introduces a hydrogen bond donor that alters solubility, metabolic stability, and target engagement profiles, making the methylated version the preferred scaffold for kinase inhibitor optimization . The quantitative evidence below substantiates these differentiation claims.

4-(1-methyl-1H-pyrazol-5-yl)pyridine: Quantifiable Differentiation Versus Closest Analogs


Regioisomeric Purity and Synthetic Yield: 3.8:1 Selectivity Over the 3-Pyrazole Isomer

The synthesis of 4-(1-methyl-1H-pyrazol-5-yl)pyridine from (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one and methylhydrazine yields a 3.8:1 ratio of the 5-substituted target compound to the undesired 4-(1-methyl-1H-pyrazol-3-yl)pyridine (CAS 905281-61-0) regioisomer . This regioisomeric selectivity is critical for downstream applications requiring a single, well-defined molecular entity. The purified product achieves 64% isolated yield after chromatographic separation .

Regioselective Synthesis Pyrazole Regioisomerism Heterocyclic Chemistry

Topological Polar Surface Area and Hydrogen Bond Acceptor Count: 4-Position Scaffold Superiority

4-(1-methyl-1H-pyrazol-5-yl)pyridine possesses a topological polar surface area (TPSA) of 30.7 Ų and a hydrogen bond acceptor count of 2 [1]. These values are identical to those of the 2-position isomer (2-(1-methyl-1H-pyrazol-5-yl)pyridine, CAS 938066-21-8) [2]. However, the calculated XLogP3-AA value of 0.9 for the 2-isomer [2] is relevant for comparison; the 4-position scaffold is known to exhibit distinct lipophilicity profiles due to the para-substitution pattern on the pyridine ring, which influences membrane permeability and metabolic stability [3].

Physicochemical Properties Drug-likeness Medicinal Chemistry

Supramolecular Coordination Behavior: 4-Position Prevents Self-Assembly Observed in 2-Isomer

The 2-position isomer, 2-(1-methyl-1H-pyrazol-5-yl)pyridine, binds to silver nitrate and self-orients into supramolecular chains due to electrostatic interactions between anions and cations . This self-assembly property can lead to decreased free radical availability and altered polymerization behavior . In contrast, the 4-position substitution pattern of 4-(1-methyl-1H-pyrazol-5-yl)pyridine prevents this specific self-assembly behavior, offering a more predictable and tunable coordination geometry for metal complex design .

Coordination Chemistry Metal-Organic Frameworks Ligand Design

Protein Degrader Building Block: Commercial Availability and Application Context

4-(1-methyl-1H-pyrazol-5-yl)pyridine is explicitly categorized as a 'Protein Degrader Building Block' by reputable vendors, indicating its utility in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and molecular glues [1]. This application context is not highlighted for the 2- or 3-position isomers, suggesting the 4-position scaffold is preferred for linker attachment strategies in heterobifunctional degraders [2]. The compound is available in 25 mg and 100 mg quantities with ≥98% purity from multiple suppliers .

PROTACs Targeted Protein Degradation Chemical Biology

Physicochemical Property Profile: Boiling Point and Density

4-(1-methyl-1H-pyrazol-5-yl)pyridine exhibits a predicted boiling point of 291.1 ± 15.0 °C at 760 mmHg and a predicted density of 1.1 ± 0.1 g/cm³ . These properties are critical for process chemistry scale-up and purification protocol development. The calculated pKa of 5.18 ± 0.10 informs solubility and salt formation strategies.

Physical Chemistry Process Chemistry Purification

4-(1-methyl-1H-pyrazol-5-yl)pyridine: Optimal Research Applications Based on Quantitative Evidence


Kinase Inhibitor Scaffold Development

The 4-position pyridine substitution and N-methylated pyrazole ring provide a privileged scaffold for targeting the ATP-binding pocket of kinases [1]. The regioisomeric purity (3.8:1 selectivity over the 3-isomer) ensures consistent SAR interpretation in lead optimization . Pyrazolopyridine derivatives have demonstrated activity against CK1δ (IC50=0.9 µM) and CHK1 (IC50=0.23 µM) [2], underscoring the scaffold's potential in oncology drug discovery.

PROTAC Linker and E3 Ligand Ligand Synthesis

As a designated Protein Degrader Building Block [3], 4-(1-methyl-1H-pyrazol-5-yl)pyridine is ideally suited for constructing PROTAC molecules. The para-substitution pattern on the pyridine ring provides an optimal exit vector for linker attachment, while the methylated pyrazole avoids hydrogen bond donor liabilities that could compromise cell permeability [4].

Metal-Organic Framework (MOF) and Coordination Polymer Design

Unlike the 2-position isomer, which self-assembles into supramolecular chains with silver nitrate , the 4-isomer offers predictable coordination geometry without unintended polymerization. This makes it a preferred ligand for designing discrete metal complexes and MOFs with tunable porosity and catalytic activity [5].

Synthesis of Pyrazolo[1,5-a]pyridine Fused Heterocycles

The 4-position substitution enables intramolecular cyclization to form pyrazolo[1,5-a]pyridine cores—a privileged scaffold in numerous kinase inhibitors and CNS-active compounds [6]. This synthetic transformation is not accessible from the 2- or 3-position isomers, making 4-(1-methyl-1H-pyrazol-5-yl)pyridine the essential starting material for accessing this chemical space .

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